molecular formula C10H7ClN2O2 B1371328 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1007541-84-5

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1371328
CAS RN: 1007541-84-5
M. Wt: 222.63 g/mol
InChI Key: HXXALKIHVJHCQL-UHFFFAOYSA-N
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Description

“5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid” is a compound that belongs to the class of organic compounds known as furoic acids. These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, by using a hydroxy ketone intermediate . Another study reported the synthesis of S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of these compounds were calculated using the density functional theory (DFT) method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described in the literature. For instance, the synthesis of ketamine involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration with acidic ionic liquid . Another study reported the synthesis of S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported, which was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction .

Scientific Research Applications

1. Synthesis and Structural Analysis

The synthesis of 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives is a subject of interest in the field of chemistry. Studies have shown that these compounds can be synthesized through regiospecific processes, and their structures determined unambiguously through crystallographic analysis. For instance, Kumarasinghe et al. (2009) describe the synthesis of a similar compound, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, highlighting the importance of X-ray analysis for structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

2. Agricultural Applications

Pyrazole derivatives have been explored for their potential use in agriculture. For example, Beck et al. (1988) synthesized 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which act as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).

3. Antifungal and Antibacterial Properties

Certain pyrazole derivatives have demonstrated significant antifungal and antibacterial properties. For instance, Liu et al. (2020) found that 5-(2-chloronicotinamido)-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid exhibited notable antifungal activity against several fungi (Liu et al., 2020). Additionally, Hafez, El-Gazzar, & Al-Hussain (2016) synthesized pyrazole derivatives with antimicrobial and anticancer activities, emphasizing the therapeutic potential of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

4. Optical and Electronic Applications

Pyrazole derivatives also find applications in the field of materials science, particularly in optical and electronic applications. Chandrakantha et al. (2013) studied the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, revealing their potential in optical limiting applications (Chandrakantha et al., 2013).

5. Chemical Reactions and Modifications

The reactions and modifications of pyrazole derivatives have been a subject of study, which is crucial for understanding their potential applications in various fields. Bildirici et al. (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, exploring their antibacterial activities (Bildirici, Şener, & Tozlu, 2007).

Safety and Hazards

While specific safety and hazard information for “5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions for research on “5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activities. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified. These compounds were evaluated for their antimicrobial activities against a panel of bacteria and fungi. Cytotoxic and anti-biofilm activities of the isolates are also reported .

Mechanism of Action

Target of Action

The primary targets of 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid are Methionine aminopeptidase 2 and Methionine aminopeptidase . These enzymes play a crucial role in protein synthesis by removing the methionine residue from the N-terminus of newly synthesized proteins.

Mode of Action

It is known to interact with its targets, possibly inhibiting their function . This interaction could lead to changes in protein synthesis, affecting the function and behavior of cells.

properties

IUPAC Name

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXALKIHVJHCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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